2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid
Overview
Description
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety through a carbamoyl linkage, with a nitro group at the 6-position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid typically involves the following steps:
Nitration: The nitration of benzoic acid to introduce a nitro group at the 6-position.
Amidation: The reaction of the nitrated benzoic acid with naphthalen-1-ylamine to form the carbamoyl linkage.
The reaction conditions for these steps often involve the use of strong acids for nitration and coupling agents for amidation to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the naphthalen-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products
Reduction: The major product of reduction would be 2-(Naphthalen-1-ylcarbamoyl)-6-aminobenzoic acid.
Substitution: The products of substitution reactions would depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would vary based on the biological system and the specific derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities.
Nitrobenzoic acids: Compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid have similar functional groups.
Uniqueness
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid is unique due to the combination of a naphthalene ring and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-8-4-10-15(20(24)25)16(13)18(22)23)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNHWRZBVXBAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308535 | |
Record name | NSC204801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81395-54-2 | |
Record name | NSC204801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC204801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-NAPHTHYL)-6-NITROPHTHALAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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